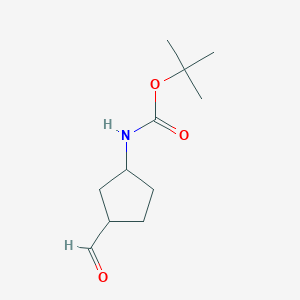

tert-Butyl N-(3-formylcyclopentyl)carbamate

CAS No.:

Cat. No.: VC16534558

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO3 |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | tert-butyl N-(3-formylcyclopentyl)carbamate |

| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14) |

| Standard InChI Key | QZIAFYMLFHEMJA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a cyclopentane ring substituted at the 3-position with a formyl group () and a carbamate group (). The carbamate functionality is further protected by a tert-butyl group, enhancing stability during synthetic procedures . The IUPAC name, tert-butyl -(3-formylcyclopentyl)carbamate, reflects this arrangement .

Spectroscopic and Computational Data

The compound’s SMILES representation (\text{CC(C)(C)OC(=O)NC1CCC(C1)C=O) and InChIKey () facilitate computational modeling and database searches. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.27 g/mol | |

| Formula | ||

| XLogP3 (Partition Coefficient) | 1.2 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via carbamate formation reactions. A plausible route involves:

-

Cyclopentane Functionalization: Introduction of a formyl group to cyclopentane via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.

-

Carbamate Protection: Reaction of the resulting 3-formylcyclopentylamine with di-tert-butyl dicarbonate () under basic conditions .

This two-step strategy balances yield and purity, as evidenced by its commercial availability from suppliers like Parchem and Vulcanchem .

Industrial-Scale Considerations

Large-scale production requires optimization of:

-

Solvent Systems: Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity.

-

Catalysis: Lewis acids (e.g., DMAP) may accelerate carbamate formation .

-

Purification: Chromatography or recrystallization ensures high purity (>95%) for pharmaceutical applications.

Applications in Organic Synthesis and Drug Discovery

Role as a Building Block

The formyl group’s electrophilicity enables nucleophilic additions (e.g., Grignard reactions, reductive aminations), while the Boc-protected amine serves as a masked amino group for peptide coupling . Key transformations include:

-

Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds for heterocycle synthesis.

-

Reductive Amination: Conversion to secondary amines for bioactive molecule assembly.

Medicinal Chemistry Applications

The compound’s utility in drug discovery is exemplified by its incorporation into:

-

Protease Inhibitors: The cyclopentane scaffold mimics peptide backbones, aiding in inhibitor design.

-

Anticancer Agents: Formyl-directed conjugation with cytotoxic moieties (e.g., doxorubicin) enhances tumor targeting .

Comparison with Structural Analogues

tert-Butyl N-(2-formylcyclopentyl)carbamate

This analogue (MW = 213.27 g/mol) differs in the formyl group’s position (2- vs. 3-cyclopentyl), altering steric and electronic profiles. The 3-substituted derivative exhibits enhanced reactivity in aldol reactions due to reduced steric hindrance.

Bicyclohexane Derivatives

Compounds like tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate (CAS: 2411292-69-6) feature fused ring systems, offering rigidity for conformational restriction in drug design.

| Compound | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| tert-Butyl N-(3-formylcyclopentyl)carbamate | 3-formyl group | Peptide mimetics | |

| tert-Butyl N-(2-formylcyclopentyl)carbamate | 2-formyl group | Steroid synthesis | |

| Bicyclo[3.1.0]hexanyl derivative | Fused ring system | Kinase inhibitors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume